This compound is classified as a heterocyclic organic compound, specifically within the categories of pyrimidines and piperidines. Its IUPAC name is 4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrimidine-5-carboxylic acid, and it has the molecular formula with a molecular weight of approximately 322.36 g/mol .
The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid typically involves several key steps:
The reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity. Typically, reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.
The molecular structure of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid can be described as follows:
The compound's InChI Key is RUVBNZQHNITELS-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C .
The compound can participate in various chemical reactions due to its functional groups:
Further pharmacological studies would be necessary to elucidate its precise mechanism of action and therapeutic potential.
The physical and chemical properties of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid include:
| Property | Value |
|---|---|
| Molecular Weight | 322.36 g/mol |
| Solubility | Likely soluble in polar solvents due to carboxylic acid group |
| Melting Point | Not specified; likely varies based on purity |
| Appearance | Likely a solid at room temperature |
The compound's stability may be influenced by environmental factors such as light and moisture, particularly due to its functional groups .
The applications of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid are primarily in medicinal chemistry:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8